2-(Dimethylamino)-3-ethylpentanoic acid
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Overview
Description
2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .
Preparation Methods
Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Researchers study its reactivity and properties for drug design and development.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
2-Dimethylaminobenzoic acid: (CAS#: 1704-62-7) shares some structural similarities but has a benzene ring .
Dimethylamine: (CAS#: 124-40-3) lacks the carboxylic acid group and is a simpler amine .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)N(C)C |
Origin of Product |
United States |
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